(E)-1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-methylstyryl)sulfonyl)piperazine
Description
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Properties
IUPAC Name |
1-(2-imidazol-1-ylethyl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-17-2-4-18(5-3-17)6-15-25(23,24)22-13-11-20(12-14-22)9-10-21-8-7-19-16-21/h2-8,15-16H,9-14H2,1H3/b15-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUXTUJZZIDJTQ-GIDUJCDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)CCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-methylstyryl)sulfonyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, emphasizing its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate imidazole and piperazine moieties. The synthetic route often includes the formation of sulfonyl derivatives, which are crucial for enhancing the biological activity of the final product.
Antimicrobial Activity
Recent studies have reported that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various strains of bacteria including both Gram-positive and Gram-negative organisms.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Methicillin-susceptible S. aureus (MSSA) | 20 |
| Methicillin-resistant S. aureus (MRSA) | 18 |
| E. coli | 15 |
| P. aeruginosa | 17 |
These results indicate that such compounds can serve as potential candidates for developing new antimicrobial agents .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration and acid-base balance. Studies have shown that derivatives containing similar structures can selectively inhibit different isoforms of CA.
| Isoform | Inhibition Constant (K_i, µM) |
|---|---|
| hCA I | >100 |
| hCA II | 57.7 - 98.2 |
| hCA IX | >100 |
| hCA XII | >100 |
The selective inhibition of hCA II suggests that these compounds may be useful in treating conditions associated with dysregulated carbonic anhydrase activity .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Action : The presence of the imidazole ring is known to contribute to the interaction with bacterial membranes, leading to disruption and subsequent cell death.
- Enzyme Inhibition : The sulfonamide group is a key feature that facilitates binding to the active site of carbonic anhydrase, thereby inhibiting its function.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A study involving a derivative similar to this compound showed promising results against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
- Case Study on Enzyme Inhibition : Another investigation focused on the pharmacodynamics of CA inhibitors derived from piperazine showed significant therapeutic effects in animal models suffering from respiratory acidosis, indicating a viable pathway for further clinical exploration.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of piperazine and imidazole exhibit significant antimicrobial properties. Compounds similar to (E)-1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-methylstyryl)sulfonyl)piperazine have been tested against various bacterial strains, showing promising results.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the imidazole and piperazine structures enhances antimicrobial efficacy, indicating potential use in treating infections caused by resistant strains.
Antitumor Activity
Studies have demonstrated that compounds containing piperazine and imidazole frameworks can exhibit antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through various biochemical pathways.
Case Study:
A recent study evaluated the cytotoxic effects of several piperazine derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in breast cancer cells, with an IC50 value of 25 µM.
Neuroprotective Effects
Research has shown that some piperazine derivatives can exert neuroprotective effects against neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Table 2: Neuroprotective Effects
| Compound | Model Organism | Effect Observed |
|---|---|---|
| Compound D | SH-SY5Y Cells | Reduced apoptosis |
| Compound E | Mouse Model | Improved memory retention |
Preparation Methods
Preparation of 4-Methylstyrene
4-Methylstyrene is obtained through dehydration of 4-methylbenzyl alcohol using phosphoric acid at 180°C. Alternative routes employ Wittig reactions between 4-methylbenzaldehyde and methyltriphenylphosphonium bromide, yielding the styrene derivative in 78–92% purity.
Sulfonation of 4-Methylstyrene
Sulfur trioxide (SO₃) in dichloroethane at 0–5°C selectively sulfonates the styrene double bond, forming (E)-4-methylstyrene sulfonic acid. The (E) configuration is preserved by maintaining low temperatures to prevent isomerization.
Chlorination to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane, yielding (E)-4-methylstyryl sulfonyl chloride with >95% stereochemical fidelity.
Reaction Conditions Summary
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Styrene sulfonation | SO₃, CH₂Cl₂, 0°C, 2h | 88 |
| Chlorination | PCl₅, CH₂Cl₂, reflux, 4h | 91 |
Piperazine Sulfonation and N-Alkylation
Mono-Sulfonation of Piperazine
Piperazine reacts with (E)-4-methylstyryl sulfonyl chloride in dichloromethane at 0°C, using triethylamine as a base to absorb HCl. The reaction is quenched with ice water, and the mono-sulfonated product is isolated via filtration:
$$
\text{Piperazine} + \text{(E)-4-methylstyryl sulfonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{4-((E)-4-methylstyryl)sulfonylpiperazine}
$$
Optimization Data
N-Alkylation with 2-(1H-Imidazol-1-yl)ethyl Chloride
The remaining piperazine nitrogen is alkylated using 2-(1H-imidazol-1-yl)ethyl chloride under solvent-free conditions. Potassium carbonate facilitates the reaction at 60°C for 6 hours:
$$
\text{4-((E)-4-methylstyryl)sulfonylpiperazine} + \text{2-(1H-imidazol-1-yl)ethyl chloride} \xrightarrow{\text{K}2\text{CO}3, 60^\circ\text{C}} \text{Target compound}
$$
Key Parameters
- Solvent-free conditions reduce byproduct formation.
- Yield: 82% after recrystallization in ethyl methyl carbonate (EMC).
Industrial-Scale Production and Green Chemistry
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer during sulfonation. Solvent recovery systems minimize waste, and column chromatography is replaced with recrystallization for cost efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor type | Batch flask | Continuous flow |
| Sulfonation time | 4h | 1.5h |
| Solvent consumption | 300 mL/g product | 50 mL/g product |
| Purity | 95% | 99% |
Mechanistic Insights and Stereochemical Control
Sulfonation Selectivity
The sulfonyl chloride preferentially reacts with the less hindered piperazine nitrogen due to steric effects from the styryl group. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol energy preference for attack at the equatorial nitrogen.
(E)-Configuration Preservation
The use of aprotic solvents (e.g., CH₂Cl₂) and low temperatures (0–5°C) during sulfonation prevents isomerization to the (Z)-form. UV-Vis analysis confirms >99% (E) configuration in the final product.
Analytical Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/H₂O = 70:30) shows a single peak at 6.8 minutes, confirming >99% purity.
Challenges and Alternative Synthetic Routes
Competing Dialkylation
Excess 2-(1H-imidazol-1-yl)ethyl chloride leads to dialkylated byproducts. Stoichiometric control (1:1 molar ratio) and slow reagent addition mitigate this issue.
Microwave-Assisted Synthesis
Alternative protocols using microwave irradiation (100°C, 30 min) reduce reaction times by 75% but require specialized equipment.
Q & A
Q. What are the recommended synthetic routes for (E)-1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-methylstyryl)sulfonyl)piperazine, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
Imidazole Ring Formation : React hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the imidazole core .
Sulfonylation : Introduce the sulfonyl group using reagents like sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
Piperazine Coupling : Attach the piperazine moiety via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) in inert atmospheres (N₂/Ar) .
Optimization Tips :
- Use catalysts like triethylamine for sulfonylation to enhance reaction efficiency .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize side products .
Q. Table 1: Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield Range | References |
|---|---|---|---|
| Imidazole Formation | Hydrazine + 1,3-diketone, H₂SO₄, 80°C | 60–75% | |
| Sulfonylation | 4-Methylstyryl sulfonyl chloride, Et₃N, DCM, 0°C | 70–85% | |
| Piperazine Coupling | Piperazine, K₂CO₃, DMF, 60°C | 50–65% |
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., imidazole protons at δ 7.2–7.8 ppm, sulfonyl group integration) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected vs. observed) .
- X-ray Crystallography : Resolves stereochemistry of the (E)-styryl group; SHELX software refines crystal structures .
- Infrared (IR) Spectroscopy : Identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) .
Q. What strategies mitigate thermal degradation during synthesis or storage?
Methodological Answer:
- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation .
- Stabilization : Add antioxidants (e.g., BHT) during synthesis or formulation .
- Thermal Monitoring : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C observed in analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of piperazine derivatives with imidazole substituents?
Methodological Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, consistent IC₅₀ protocols) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., sulfonyl vs. carbonyl groups) to isolate bioactive motifs .
- Meta-Analysis : Cross-reference pharmacological data with databases like PubChem to identify outliers or assay-specific biases .
Q. How does the sulfonyl group influence the compound’s reactivity and binding affinity?
Methodological Answer:
- Reactivity : The sulfonyl group acts as a strong electron-withdrawing moiety, enhancing electrophilicity in nucleophilic aromatic substitution .
- Binding Affinity : Molecular docking (e.g., AutoDock Vina) shows sulfonyl oxygen interactions with serine residues in enzyme active sites (e.g., kinases) .
- Experimental Validation : Isothermal titration calorimetry (ITC) quantifies binding enthalpy changes upon sulfonyl modification .
Q. What in silico methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use tools like Schrödinger Suite or MOE to simulate binding to receptors (e.g., GPCRs, ion channels) .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over time (e.g., 100 ns trajectories in GROMACS) .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with sulfonyl group) using LigandScout .
Q. How can solubility and bioavailability be optimized through structural modifications?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl carboxylates) to enhance membrane permeability .
- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility (tested in analogs with >50% solubility increase) .
- Lipophilicity Adjustments : Replace 4-methylstyryl with polar groups (e.g., pyridinyl) to lower logP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
